molecular formula C12H11N3 B1492783 1-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile CAS No. 2097985-30-1

1-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile

Cat. No.: B1492783
CAS No.: 2097985-30-1
M. Wt: 197.24 g/mol
InChI Key: ZLMUABLLOXTGDL-UHFFFAOYSA-N
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Description

1-Ethyl-3-phenyl-1H-pyrazole-4-carbonitrile is a chemical compound offered for research use only. It is not intended for diagnostic, therapeutic, or any personal use. Pyrazole derivatives are a significant class of nitrogen-containing heterocyclic compounds that are ubiquitous in natural products and have found broad applications in functional materials and pharmaceuticals . The pyrazole nucleus, particularly with various substitutions like the ethyl and phenyl groups on this compound, is a privileged structure in modern medicinal chemistry and is known to confer a wide range of potential biological activities . Researchers value these compounds for developing novel pharmacologically active molecules, as they have exhibited various biological activities including antiviral, antitumour, antibacterial, and anti-inflammatory effects in scientific studies . The presence of the carbonitrile (nitrile) functional group on the pyrazole core is a key feature, as this transformable moiety allows for further synthetic manipulation, making it a versatile building block for creating diverse chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies . This compound is strictly for use in laboratory research settings.

Properties

IUPAC Name

1-ethyl-3-phenylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3/c1-2-15-9-11(8-13)12(14-15)10-6-4-3-5-7-10/h3-7,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLMUABLLOXTGDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Molecular Mechanism

At the molecular level, 1-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile exerts its effects through various mechanisms. It can bind to specific biomolecules, such as DNA and proteins, altering their structure and function. For instance, it has been found to inhibit the activity of DNA topoisomerase, an enzyme crucial for DNA replication and transcription. This inhibition leads to the accumulation of DNA breaks and ultimately cell death. Additionally, 1-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile can modulate enzyme activity by acting as an allosteric inhibitor or activator, depending on the target enzyme.

Biological Activity

1-Ethyl-3-phenyl-1H-pyrazole-4-carbonitrile (CAS No. 2097985-30-1) is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

1-Ethyl-3-phenyl-1H-pyrazole-4-carbonitrile belongs to the pyrazole class of compounds, characterized by a five-membered ring containing two nitrogen atoms. The synthesis typically involves the reaction of ethyl hydrazine with carbonitrile derivatives under controlled conditions, which can vary based on desired yields and purity levels.

Synthetic Route Overview

The synthesis can be summarized as follows:

  • Starting Materials : Ethyl hydrazine and appropriate carbonitrile derivatives.
  • Reaction Conditions : Typically involves refluxing in an organic solvent such as ethanol or methanol.
  • Purification : Post-reaction purification is often achieved through recrystallization or chromatography.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including 1-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile. In vitro evaluations have demonstrated significant activity against various pathogens:

CompoundMIC (μg/mL)MBC (μg/mL)Activity Type
1-Ethyl-3-phenyl-1H-pyrazole-4-carbonitrile0.22 - 0.25-Bactericidal
Other derivatives0.25 - 0.50-Fungicidal

These results suggest that this compound may inhibit microbial growth effectively, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented, with several studies indicating that 1-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile exhibits notable COX inhibitory activity:

CompoundCOX Inhibition (%)Selectivity Index
1-Ethyl-3-phenyl-1H-pyrazole-4-carbonitrile62%>10
Reference Drug (e.g., Celecoxib)22%-

The compound's ability to selectively inhibit COX enzymes suggests its potential use in treating inflammatory conditions .

Antiproliferative Activity

Research has also focused on the antiproliferative effects of this compound against various cancer cell lines. The findings indicate that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways:

Cell LineIC50 (μM)Mechanism of Action
A549 (Lung Cancer)15.5Apoptosis induction
MCF7 (Breast Cancer)12.2Cell cycle arrest

These results highlight the compound's potential as an anticancer agent .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several pyrazole derivatives, including 1-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile, against common pathogens such as Staphylococcus aureus and Escherichia coli. The study found that this compound exhibited significant bactericidal activity with a low MIC value, indicating its potential for clinical applications in treating infections caused by resistant strains .

Study on Anti-inflammatory Properties

Another investigation assessed the anti-inflammatory effects using a carrageenan-induced paw edema model in rats. The results demonstrated that treatment with 1-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile significantly reduced edema compared to control groups, suggesting its therapeutic potential in managing inflammatory disorders .

Scientific Research Applications

Biological Activities

1-Ethyl-3-phenyl-1H-pyrazole-4-carbonitrile exhibits several notable biological activities:

Anti-inflammatory Activity

The compound has demonstrated significant anti-inflammatory properties. In vitro studies indicate that it can inhibit the release of pro-inflammatory cytokines. For example, it showed a 97.7% inhibition of TNF-alpha release in LPS-stimulated whole blood, indicating a strong potential for treating inflammatory diseases .

Anticancer Activity

Research has shown that this compound inhibits the proliferation of various cancer cell lines. In studies involving HepG2 (liver cancer) and HeLa (cervical cancer) cells, it achieved growth inhibition rates of 54.25% and 38.44%, respectively. Notably, it exhibited low toxicity towards normal fibroblast cells, suggesting a favorable therapeutic index .

Antimicrobial Activity

Emerging data suggest that derivatives of this compound possess antimicrobial properties. Studies have reported broad-spectrum activity against pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL .

Case Studies

Several case studies have explored the efficacy of this compound in various therapeutic contexts:

Inflammatory Disease Models

In animal models of inflammation, administration of 1-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile resulted in reduced edema and pain response, highlighting its potential as an anti-inflammatory agent.

Cancer Models

Studies using xenograft models demonstrated that treatment with this compound led to significant tumor regression without notable side effects on healthy tissues.

Microbial Inhibition Studies

Laboratory tests confirmed that certain derivatives effectively inhibited bacterial growth comparable to standard antibiotics .

Comparison with Similar Compounds

Table 1: Substituent Effects on Pyrazole-4-carbonitriles

Compound Name Substituents (Positions) Key Properties References
1-Ethyl-3-phenyl-1H-pyrazole-4-carbonitrile 1-Ethyl, 3-Phenyl, 4-CN Moderate electron donation (ethyl), strong electron withdrawal (CN), aromatic π-system
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde 1-Benzoyl, 3-Phenyl, 4-CHO Electron-withdrawing benzoyl and aldehyde groups; enhanced redox activity
1-Benzyl-3-(4-phenyltriazol-1-yl)-1H-pyrazole-4-carbonitrile 1-Benzyl, 3-Triazole, 4-CN Triazole enhances hydrogen bonding; high thermal stability (MP 134–136°C)
3-Amino-1-methyl-1H-pyrazole-4-carbonitrile 1-Methyl, 3-NH2, 4-CN Amino group increases solubility and H-bonding potential

Key Observations :

  • Electron-withdrawing groups (e.g., CN, CHO) at C4 polarize the pyrazole ring, facilitating reactions like nucleophilic substitution or cycloaddition .
  • Aromatic substituents (e.g., phenyl, benzyl) at C3 improve crystallinity and π-π stacking in solid-state structures .
  • Alkyl vs. acyl groups at N1: Ethyl (weak donor) vs. benzoyl (strong withdrawer) alter electronic density, impacting redox behavior and bioactivity .

Comparison :

  • High-temperature cyclization (e.g., acetic anhydride reflux) is versatile but energy-intensive .
  • Click chemistry offers regioselectivity and modularity for triazole hybrids but requires metal catalysts .

Table 3: Bioactivity of Pyrazole Derivatives

Compound Antioxidant (IC50, µg/mL) Antimicrobial (MIC, µg/mL) Notes References
2,3-Dihydro-1H-pyrazole-4-carbonitrile derivatives 25–50 (DPPH assay) 16–64 (vs. E. coli, C. albicans) Electron-donating groups enhance activity
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde 10–30 (DPPH assay) Not tested Para-substituted derivatives most active
Triazole-pyrazole hybrids Not tested 8–32 (vs. S. aureus, P. aeruginosa) Synergistic effect from triazole moiety

Key Trends :

  • Antioxidant activity correlates with electron-donating substituents (e.g., -OCH3, -NH2), which stabilize radical intermediates . The target compound’s ethyl and phenyl groups may offer moderate activity.
  • Antimicrobial potency is influenced by lipophilicity and hydrogen-bonding capacity. Triazole-containing hybrids exhibit broad-spectrum activity due to metal-binding and membrane disruption .

Preparation Methods

General Synthetic Approaches to Pyrazole-4-Carbonitriles

Pyrazole derivatives bearing a carbonitrile group at the 4-position, such as 1-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile, are typically synthesized via cyclization reactions involving hydrazines and activated nitrile-containing precursors. Two main strategies are prevalent:

The synthesis usually requires mild to moderate heating, inert atmosphere, and purification by chromatographic techniques to isolate the desired regioisomer with high selectivity.

Michael-Type Addition Reaction Method

A well-documented and selective method involves the reaction of (ethoxymethylene)malononitrile with aryl hydrazines under reflux in ethanol or fluorinated ethanol solvents. This method is known for producing 5-amino-1-aryl-1H-pyrazole-4-carbonitriles with excellent regioselectivity and yields ranging from 47% to 93%.

Key features of this method:

  • Reagents: (Ethoxymethylene)malononitrile and aryl hydrazines (including phenylhydrazine).
  • Solvent: Absolute ethanol or trifluoroethanol.
  • Conditions: Reflux under nitrogen atmosphere for 0.5 to 4 hours.
  • Workup: Extraction with ethyl acetate, washing with water, drying over Na2SO4, and purification by silica gel column chromatography.
  • Yields: Typically high (e.g., 84% for 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile).
  • Selectivity: Exclusive formation of the pyrazole ring without regioisomer formation.

Example synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile:

Step Description
1 Dissolve phenylhydrazine (1.2 mmol) in absolute ethanol (2 mL) under nitrogen.
2 Slowly add (ethoxymethylene)malononitrile (1 mmol) with stirring.
3 Heat the mixture to reflux for 0.5 hours.
4 Cool, extract with ethyl acetate, wash with water, dry over Na2SO4.
5 Concentrate and purify by silica gel chromatography (hexane/ethyl acetate gradient).
6 Isolate white crystals with 84% yield and melting point 138.5–139.6 °C.

Characterization:

  • 1H NMR (300 MHz, CDCl3): δ 4.81 (br s, NH2), 7.40–7.55 (m, aromatic protons), 7.57 (s, pyrazole proton).
  • 13C NMR (75 MHz): Signals consistent with pyrazole and phenyl carbons.
  • Confirmed by mass spectrometry and other spectroscopic methods.

Cyclization via Sealed Tube Heating Method

Another approach involves the reaction of substituted hydrazines with nitrile-containing precursors in sealed tube vials under nitrogen atmosphere at elevated temperatures (e.g., 90 °C) for several hours (4 h). This method allows the preparation of various substituted pyrazole-4-carbonitriles, including 1,3,5-triaryl derivatives.

Typical procedure:

  • Combine reagents in a borosil sealed tube under nitrogen.
  • Degas the mixture by nitrogen bubbling.
  • Heat in an oil bath at 90 °C for 4 hours.
  • Monitor reaction completion by thin-layer chromatography (TLC).
  • Workup by extraction with ethyl acetate and drying.
  • Purify by silica gel column chromatography using ethyl acetate/hexane solvent system.

Example yields and melting points:

Compound Yield (%) Physical Form Melting Point (°C)
3-methyl-1,5-diphenyl-1H-pyrazole-4-carbonitrile 86 Yellow solid 104–106
1,3,5-triphenyl-1H-pyrazole-4-carbonitrile 85 Light yellow solid 169–171
1-(4-methoxyphenyl)-3,5-diphenyl-1H-pyrazole-4-carbonitrile 86 White solid 154–156

These methods are adaptable to various substituents on the phenyl ring, allowing structural diversity.

Comparative Analysis of Preparation Methods

Aspect Michael-Type Addition Method Sealed Tube Heating Method
Starting Materials (Ethoxymethylene)malononitrile + aryl hydrazines Substituted hydrazines + nitrile precursors
Solvent Ethanol or fluorinated ethanol Not specified (often neat or in inert solvent)
Temperature Reflux (~78 °C for ethanol) 90 °C in sealed tube
Reaction Time 0.5–4 hours 4 hours
Atmosphere Nitrogen Nitrogen
Yield Range 47%–93% ~84%–86%
Regioselectivity Excellent, no isomers High, with pure products
Purification Silica gel chromatography Silica gel chromatography
Applicability Suitable for amino-pyrazoles Suitable for substituted pyrazoles

Research Findings and Notes

  • The Michael-type addition method is highly regioselective and efficient for synthesizing 5-amino-1-aryl-1H-pyrazole-4-carbonitriles, which are key intermediates in agrochemical development.
  • The sealed tube method allows synthesis of a broader range of substituted pyrazoles, including 1-ethyl and 3-phenyl derivatives, with good yields and purity.
  • Both methods require inert atmosphere to avoid oxidation or side reactions.
  • Purification by silica gel chromatography is standard to isolate the desired pyrazole carbonitrile.
  • Characterization by NMR (1H, 13C), mass spectrometry, and melting point determination confirms the structure and purity.

Summary Table of Preparation Conditions for 1-Ethyl-3-phenyl-1H-pyrazole-4-carbonitrile and Related Compounds

Parameter Michael-Type Addition Method Sealed Tube Heating Method
Reagents (Ethoxymethylene)malononitrile + phenylhydrazine Phenylhydrazine + nitrile precursor
Solvent Ethanol or trifluoroethanol Not specified
Temperature Reflux (~78 °C) 90 °C
Reaction Time 0.5–4 hours 4 hours
Atmosphere Nitrogen Nitrogen
Yield (%) Up to 84% ~85%
Purification Silica gel chromatography Silica gel chromatography
Product Form White crystalline solid Yellow to white solid
Characterization Methods 1H NMR, 13C NMR, MS, melting point 1H NMR, 13C NMR, HRMS, melting point

Q & A

Q. What are the common synthetic routes for 1-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile, and how can reaction conditions be optimized for yield?

  • Methodological Answer : A widely applicable method involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or substitution reactions. For example, similar pyrazole derivatives were synthesized using 5-azido-1H-pyrazole-4-carbonitrile reacting with ethynylbenzene in a THF/water mixture, catalyzed by CuSO₄ and sodium ascorbate at 50°C for 16 hours . To optimize yield:
  • Catalyst Loading : Adjust CuSO₄ to 0.2–0.3 equivalents to balance reactivity and by-product formation.
  • Solvent System : Use a 1:1 THF/water ratio to enhance solubility and reaction efficiency.
  • Purification : Employ flash chromatography with gradient elution (e.g., cyclohexane/ethyl acetate 0–100%) for polar by-product removal, achieving yields up to 66% .

Q. Which spectroscopic techniques are most effective for characterizing 1-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile?

  • Key Techniques :
  • ¹H/¹³C NMR : Distinct signals for the ethyl group (e.g., δ ~1.3 ppm for CH₃, δ ~4.2 ppm for CH₂) and aromatic protons (δ 7.2–8.2 ppm) confirm substitution patterns .
  • IR Spectroscopy : A sharp peak at ~2240 cm⁻¹ confirms the nitrile group (C≡N) .
  • Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 236 for similar compounds) and fragmentation patterns validate the structure .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Handling Protocols :
  • Use gloves, goggles, and lab coats to avoid skin/eye contact.
  • Store waste separately and dispose via licensed hazardous waste services to prevent environmental contamination .
  • Avoid inhalation; work in a fume hood due to potential respiratory irritation .

Advanced Research Questions

Q. How can contradictory crystallographic data for this compound be resolved?

  • Structural Validation :
  • Use SHELXL for small-molecule refinement and Mercury CSD for visualizing intermolecular interactions (e.g., hydrogen bonds, π-stacking) .
  • Cross-validate with spectroscopic Discrepancies in unit cell parameters may arise from polymorphism or solvent inclusion, requiring repeated crystallizations under varied conditions .

Q. What strategies address regioselectivity challenges in synthesizing 1-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile?

  • Mechanistic Insights :
  • Substituent Effects : Electron-withdrawing groups (e.g., nitrile) direct regioselectivity during cyclization. Use DFT calculations to predict transition states.
  • Catalytic Tuning : Replace Cu(I) with Ru(II) catalysts for alternative regioselectivity in cycloadditions, as demonstrated in triazole syntheses .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

  • Approaches :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the nitrile group’s electrophilicity facilitates nucleophilic additions.
  • Molecular Dynamics : Simulate solvent effects on reaction pathways using software like Gaussian or ORCA , referencing crystallographic data from Mercury .

Q. What purification strategies are effective for isolating 1-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile from complex mixtures?

  • Optimized Workflow :
  • Dry Loading : Adsorb crude product onto Celite before flash chromatography to improve separation .
  • Solvent Gradient : Use 0–25% ethyl acetate in cyclohexane over 20 column volumes to resolve polar impurities, achieving >85% purity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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